Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C15H19N3O2S It is a member of the piperidine carboxylate family, featuring a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as potential visible-light organophotocatalysts . They can modify the photocatalyst’s optoelectronic and photophysical properties by varying the donor groups while keeping the BTZ acceptor group the same .
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting they may influence pathways related to light absorption and energy transfer .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes, suggesting they may have effects at the cellular level .
Action Environment
The use of btz-based compounds in photovoltaics and photocatalysis suggests that light exposure could be a significant environmental factor influencing their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with benzo[c][1,2,5]thiadiazole-5-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,2,5]thiadiazol-5-ylmethanol
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
- Boron-based benzo[c][1,2,5]thiadiazoles
Uniqueness
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate is unique due to its specific combination of the piperidine carboxylate and benzo[c][1,2,5]thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13-14(9-11)17-21-16-13/h3-4,9,12H,2,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNIHRDRVTEQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594809 |
Source
|
Record name | Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-12-5 |
Source
|
Record name | Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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